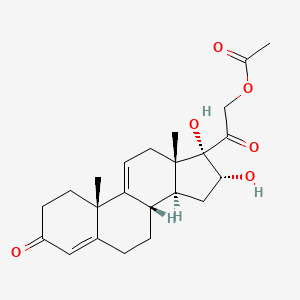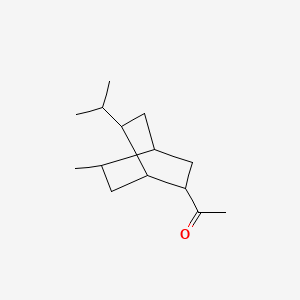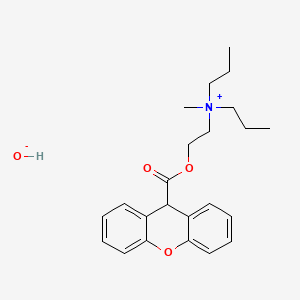
Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 209-309-7, also known as Trimesic acid, is a chemical compound with the molecular formula C9H6O6. It is a tricarboxylic acid derived from benzene, characterized by three carboxyl groups attached to a benzene ring at the 1, 3, and 5 positions. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimesic acid can be synthesized through the oxidation of mesitylene (1,3,5-trimethylbenzene). The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions. The reaction proceeds as follows:
- Mesitylene is dissolved in a suitable solvent, such as acetic acid.
- The oxidizing agent is gradually added to the solution while maintaining a specific temperature range (usually between 50-70°C).
- The reaction mixture is stirred for several hours until the oxidation is complete.
- The resulting product is then purified through recrystallization to obtain pure Trimesic acid.
Industrial Production Methods
In industrial settings, Trimesic acid is produced on a larger scale using similar oxidation processes. the reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimesic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carbon dioxide and water.
Reduction: Reduction of Trimesic acid can yield corresponding alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation).
Major Products Formed
Esters: Formed through esterification with alcohols.
Amides: Formed through amidation with amines.
Anhydrides: Formed through reaction with acetic anhydride.
Applications De Recherche Scientifique
Trimesic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of Trimesic acid involves its ability to form stable complexes with metal ions. The carboxyl groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) with unique structural and functional properties. These MOFs can be used for gas storage, catalysis, and separation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalic acid: Another benzene-derived dicarboxylic acid with carboxyl groups at the 1 and 4 positions.
Isophthalic acid: A benzene-derived dicarboxylic acid with carboxyl groups at the 1 and 3 positions.
Phthalic acid: A benzene-derived dicarboxylic acid with carboxyl groups at the 1 and 2 positions.
Uniqueness of Trimesic Acid
Trimesic acid is unique due to its tricarboxylic structure, which allows for the formation of more complex and stable metal-organic frameworks compared to dicarboxylic acids. This property makes it particularly valuable in the synthesis of advanced materials for various industrial and scientific applications.
Propriétés
Numéro CAS |
568-84-3 |
|---|---|
Formule moléculaire |
C23H31NO4 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
methyl-dipropyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;hydroxide |
InChI |
InChI=1S/C23H30NO3.H2O/c1-4-14-24(3,15-5-2)16-17-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,22H,4-5,14-17H2,1-3H3;1H2/q+1;/p-1 |
Clé InChI |
OQBAQVHOUQXAEP-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+](C)(CCC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


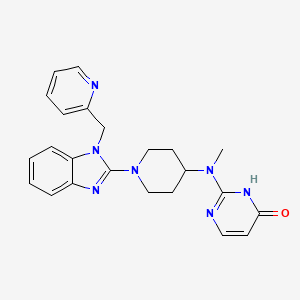
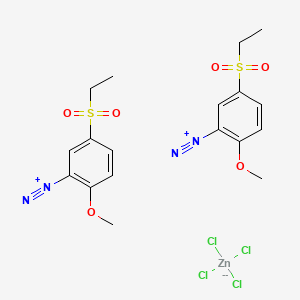

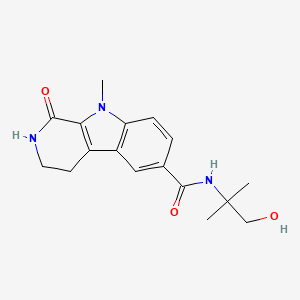
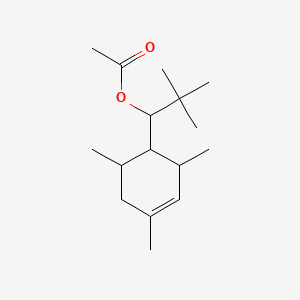
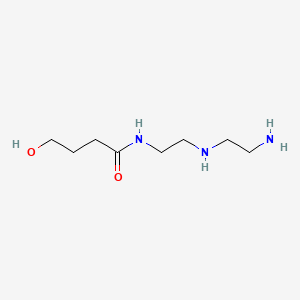


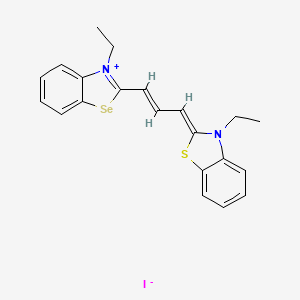
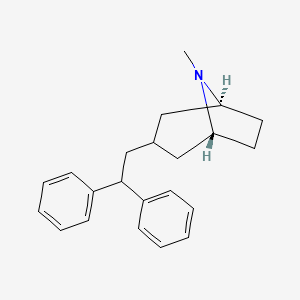
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)
